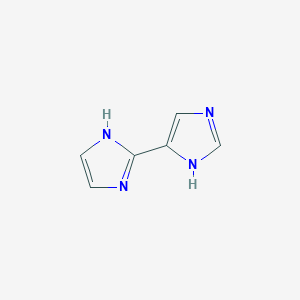
1H,3'H-2,4'-Biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3’H-2,4’-Biimidazole is a heterocyclic compound composed of two imidazole rings connected by a carbon-carbon bond. Imidazoles are five-membered rings containing two nitrogen atoms, which are known for their versatility and presence in various biological and chemical systems. The unique structure of 1H,3’H-2,4’-Biimidazole allows it to participate in a wide range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3’H-2,4’-Biimidazole typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of 1H,3’H-2,4’-Biimidazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H,3’H-2,4’-Biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
1H,3’H-2,4’-Biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: 1H,3’H-2,4’-Biimidazole is used in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism by which 1H,3’H-2,4’-Biimidazole exerts its effects involves its ability to interact with various molecular targets. The nitrogen atoms in the imidazole rings can act as hydrogen bond donors and acceptors, allowing the compound to form stable complexes with metal ions and other molecules. These interactions can influence biological pathways and chemical reactions, making 1H,3’H-2,4’-Biimidazole a versatile compound in both research and industrial applications.
Comparación Con Compuestos Similares
Imidazole: A simpler structure with one imidazole ring.
2,2’-Biimidazole: Another biimidazole compound with a different connectivity between the rings.
Benzimidazole: Contains a fused benzene and imidazole ring.
Uniqueness: 1H,3’H-2,4’-Biimidazole is unique due to its specific connectivity and the presence of two imidazole rings. This structure provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to participate in a wide range of reactions and form stable complexes makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
144648-45-3 |
|---|---|
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-1H-imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,7,10)(H,8,9) |
Clave InChI |
XWHKSDHUFQIWQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)
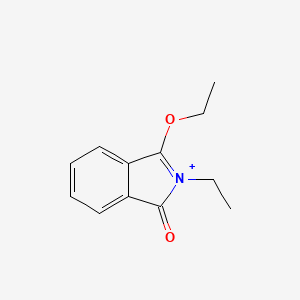
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
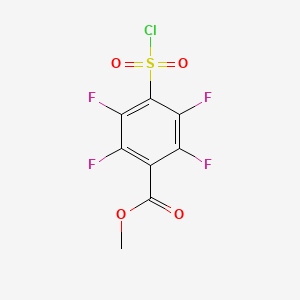
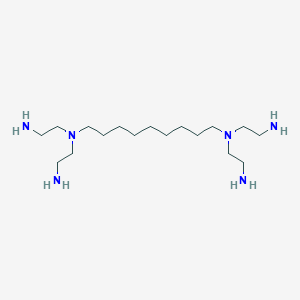
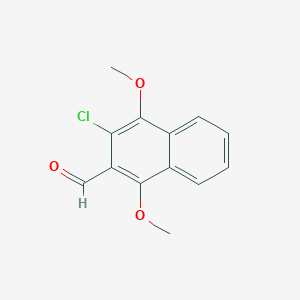



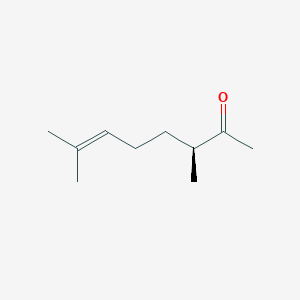

![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)

